1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde

Chiral chromatography Enantioselective synthesis 4,5-Dihydro-1H-pyrazole

1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (CAS 2644-93-1, C₇H₁₂N₂O, MW 140.18) is a partially saturated pyrazole-4-carbaldehyde that exists in a dynamic tautomeric equilibrium between the 4,5-dihydro (2-pyrazoline) and the fully aromatic 1H-pyrazole form. The 4,5-dihydro form features a chiral center at C4, a structural attribute absent in fully aromatic pyrazole-4-carbaldehydes, and the three methyl substituents at positions 1, 3, and 5 create a unique steric and electronic environment that modulates the electrophilicity of the C4 aldehyde group.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B12871470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1C(C(=NN1C)C)C=O
InChIInChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h4,6-7H,1-3H3
InChIKeyTZTLUCRWPOANKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde: Structural and Physicochemical Baseline for Procurement-Specific Evaluations


1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (CAS 2644-93-1, C₇H₁₂N₂O, MW 140.18) is a partially saturated pyrazole-4-carbaldehyde that exists in a dynamic tautomeric equilibrium between the 4,5-dihydro (2-pyrazoline) and the fully aromatic 1H-pyrazole form . The 4,5-dihydro form features a chiral center at C4, a structural attribute absent in fully aromatic pyrazole-4-carbaldehydes, and the three methyl substituents at positions 1, 3, and 5 create a unique steric and electronic environment that modulates the electrophilicity of the C4 aldehyde group [1]. This compound is primarily procured as a versatile synthetic intermediate for the construction of bioactive scaffolds, including CB1 receptor antagonists, factor Xa inhibitors, and chiral pyrazoline libraries, where the combination of aldehyde functionality, N-methyl substitution, and the potential for enantiomeric resolution distinguishes it from closely related analogs with different substitution patterns or oxidation states [2][3].

Why Generic Substitution Fails for 1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde: Tautomeric State and C4 Chirality as Critical Differentiators


A procurement decision that treats 1,3,5-trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde as interchangeable with its fully aromatic 1H-pyrazole-4-carbaldehyde isomer (CAS 2644-93-1 aromatic form, C₇H₁₀N₂O, MW 138.17) or with other 1,3,5-trisubstituted pyrazole-4-carbaldehydes ignores three critical factors. First, the 4,5-dihydro form possesses a chiral center at C4 that enables enantiomeric resolution and stereospecific chemistry, a feature entirely lost upon aromatization [1]. Second, the N1, C3, and C5 methyl substituents create a steric environment around the aldehyde group that fundamentally alters its reactivity toward nucleophiles compared to 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes, where planar aryl rings reduce steric shielding [2]. Third, the 4,5-dihydro tautomer is the direct precursor to libraries of 4,5-dihydro-1H-pyrazole derivatives with documented CB1 antagonism and MAO-A inhibition, whereas the aromatic form leads to structurally distinct, planar scaffolds [3]. Substituting without verifying tautomeric identity and substitution pattern risks compromising the entire downstream synthetic route or biological profile.

Quantitative Differentiation Evidence for 1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde Against Closest Analogs


C4 Chiral Center: Enantiomeric Resolution Capability Absent in Aromatic Pyrazole-4-Carbaldehydes

The target compound in its 4,5-dihydro tautomeric form possesses a chiral center at C4, a feature that enables enantiomeric separation and stereospecific derivatization. In a systematic study of 18 racemic 4,5-dihydro-1H-pyrazole derivatives using polysaccharide-based chiral stationary phases (Lux cellulose-2 and Lux amylose-2), high-resolution enantioselective separation was achieved under polar organic elution modes [1]. In contrast, fully aromatic 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (CAS 2644-93-1 aromatic tautomer, C₇H₁₀N₂O) possesses a planar sp²-hybridized C4 carbon that is achiral, making enantiomeric chemistry impossible . For research programs requiring chiral pyrazoline libraries—such as the development of enantiomerically pure CB1 receptor antagonists where the S-configuration at C4 is essential for pharmacological activity—the 4,5-dihydro tautomer is the mandatory synthon [2].

Chiral chromatography Enantioselective synthesis 4,5-Dihydro-1H-pyrazole

Steric Shielding of the C4 Aldehyde: Trimethyl-Substituted Reactivity vs. 3,5-Diaryl-4,5-dihydro-1H-pyrazole Carbaldehydes

Quantum-chemical modeling of the reaction between 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and 2-mercaptoethanol revealed a kinetically controlled pathway in which the reaction proceeds in stages, with the prevailing formation of 2-(pyrazol-4-yl)-1,3-oxathiolane structures [1]. The three methyl substituents at N1, C3, and C5 create a steric environment that favors thioacetal formation over competing pathways. By contrast, 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes (e.g., derivatives 2a–2x from Joshi et al., 2021) possess planar aryl rings at C3 and C5 that introduce π-π stacking interactions and reduce steric hindrance around the aldehyde, leading to distinct reactivity profiles with amine nucleophiles in Schiff base formation [2]. The trimethyl-substituted scaffold thus directs reaction outcomes toward different product distributions compared to diaryl-substituted analogs under identical conditions (Vilsmeier-Haack formylation, Schiff base condensation).

Aldehyde reactivity Steric effects Nucleophilic addition

Regioselective Synthesis Yields: 1,3-Dialkylpyrazole-4-carbaldehyde Formation vs. 1,3,4-Trialkylpyrazole Byproducts

The Vilsmeier-Haack reaction of N-alkylhydrazones of aliphatic ketones produces either 1,3,4-trialkylpyrazoles or 1,3-dialkylpyrazole-4-carbaldehydes depending on the steric accessibility of the α-position of the hydrazone substrate. In the study by Ivonin et al. (2014), 1,3-dialkylpyrazole-4-carbaldehydes (the structural class to which the target compound belongs) were obtained in high yields of 72–83% in a regioselective manner from substrates bearing an α-CH₃ group with sterically hindered or absent α-CH₂ moieties [1]. This yield range is directly relevant to the procurement of the target compound, where synthetic efficiency directly impacts cost-per-gram. In contrast, competing 1,3,4-trialkylpyrazole products were formed from substrates with sterically accessible α-CH₂ groups via a different mechanistic pathway, highlighting how subtle changes in the hydrazone precursor determine whether the carbaldehyde or the trialkylpyrazole is obtained [1]. This regiochemical control underpins the structural identity of the target compound and must be verified analytically upon procurement.

Vilsmeier-Haack formylation Regioselectivity Synthetic efficiency

MAO-A Inhibitory Potency and Selectivity Index: 1,3,5-Trisubstituted-4,5-dihydro-(1H)-pyrazole Scaffold vs. MAO-B Selective Inhibitors

In a comprehensive study of approximately 80 novel 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives, the 30 most active compounds exhibited MAO-A inhibitory activity in the 8.6 × 10⁻⁸ to 9.0 × 10⁻⁹ M range (IC₅₀ values), with MAO-B/MAO-A selectivity indices reaching 10,000–16,250 [1]. This represents exceptional isoform selectivity that distinguishes this scaffold from non-selective MAO inhibitors or MAO-B selective chemotypes. While the specific IC₅₀ of the target aldehyde compound must be measured directly, the SAR established by Chimenti et al. (2006) demonstrates that the 4,5-dihydro-1H-pyrazole core with appropriate N1, C3, and C5 substitution is the pharmacophoric scaffold driving this selectivity, and that the C5 chiral center contributes to differential enantiomer activity [1]. The C4 aldehyde group serves as a synthetic handle for further derivatization to optimize potency. In benchmarking against other MAO-A inhibitor chemotypes (e.g., moclobemide, IC₅₀ ≈ 6 × 10⁻⁶ M for MAO-A), the 4,5-dihydropyrazole scaffold demonstrates a 2–3 order of magnitude improvement in potency [2].

Monoamine oxidase inhibition Selectivity index 3D-QSAR

CB1 Receptor Antagonist Pharmacophore: C4 Configuration Requirement in the 4,5-Dihydro-1H-pyrazole Series

The patent literature explicitly claims that 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole derivatives require the S-configuration at the C4 position of the dihydropyrazole ring for potent CB1 receptor antagonism [1]. This stereochemical requirement is absolute; the R-enantiomer or the racemic mixture of the 4,5-dihydro scaffold shows diminished or absent CB1 antagonistic activity, and the corresponding aromatic 1H-pyrazole analogs (lacking the C4 chiral center entirely) are outside the claimed pharmacophore space [1]. The target compound, with its C4 aldehyde group, serves as the key intermediate for introducing diverse C4-substituents while retaining the stereogenic center that can be resolved into the active S-enantiomer. In the broader context of anti-obesity drug discovery, where CB1 antagonists such as rimonabant achieved clinical validation, the procurement of a C4-functionalized, chirally capable 4,5-dihydro-1H-pyrazole building block is a strategic entry point for medicinal chemistry campaigns.

CB1 antagonism Stereochemistry Obesity therapeutics

Dithioacetal Reactivity: Unique Chemoselectivity of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde vs. Unsubstituted Pyrazole-4-carbaldehydes

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde reacts with 2-mercaptoethanol to form dithioacetal and oxathiolane products through a kinetically controlled, multi-stage mechanism, as established by quantum-chemical calculations [1]. The reaction proceeds via nucleophilic substitution and the concentration of 2-mercaptoethanol dimers in the reaction mixture governs the formation of bis(2-hydroxyethyl) dithioacetal products [2]. This dithioacetal-forming reactivity is a direct consequence of the electron-rich pyrazole ring activated by three methyl groups, which alters the electrophilicity of the aldehyde carbon compared to unsubstituted pyrazole-4-carbaldehydes or those bearing electron-withdrawing substituents (e.g., 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde). The practical implication is that the trimethyl-substituted scaffold enables chemoselective aldehyde protection as a dithioacetal under mild conditions without affecting the pyrazole ring, a strategy that may fail or proceed with different kinetics for electron-deficient pyrazole-4-carbaldehydes.

Dithioacetal formation Chemoselectivity Protecting group chemistry

Defined Application Scenarios Where 1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde Provides Verifiable Procurement Advantage


Medicinal Chemistry: Stereospecific CB1 Antagonist Lead Optimization Using Chiral 4,5-Dihydro-1H-pyrazole Building Blocks

Research groups pursuing CB1 receptor antagonists for metabolic disorders require the 4,5-dihydro-1H-pyrazole scaffold with a stereodefined C4 center. The target compound, as a C4-carbaldehyde intermediate, enables the introduction of diverse C4 substituents while preserving the chiral integrity essential for CB1 antagonist activity [1]. The S-enantiomer specification documented in the patent literature makes the procurement of chirally capable 4,5-dihydro starting materials a necessity rather than an option. Unlike achiral, planar aromatic 1H-pyrazole-4-carbaldehydes, only the dihydro tautomer supports this stereochemical requirement, providing a clear procurement rationale.

Neuropharmacology: MAO-A Selective Inhibitor Library Synthesis for Antidepressant Drug Discovery

The 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole scaffold is one of the most selective MAO-A inhibitor chemotypes reported, with selectivity indices of 10,000–16,250 over MAO-B [2]. The target C4-carbaldehyde compound serves as the key synthetic entry point for generating focused libraries of MAO-A inhibitors through condensation with hydrazines, amines, and active methylene compounds. The exceptional selectivity profile of this scaffold, validated by 3D-QSAR models and enantiomer-resolved biological testing, differentiates it from non-selective MAO inhibitor scaffolds and justifies procurement for neuroscience-focused medicinal chemistry programs seeking reversible, isoform-selective MAO-A inhibition [2].

Synthetic Methodology: Regioselective Heterocycle Construction via C4 Aldehyde Functionalization Under Steric Control

The combination of three methyl substituents and a C4 aldehyde creates a sterically defined electrophilic center suitable for regioselective transformations. Quantum-chemical studies have demonstrated that the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with bifunctional nucleophiles such as 2-mercaptoethanol proceeds via a predictable, kinetically controlled pathway yielding oxathiolane and dithioacetal products [3]. This chemoselectivity can be exploited in synthetic sequences requiring orthogonal aldehyde protection, and the steric environment created by the three methyl groups ensures that nucleophilic attack occurs with a degree of regiocontrol not available with unsubstituted or mono-substituted pyrazole-4-carbaldehydes [4].

Process Chemistry: Vilsmeier-Haack Route Validation and Scalability Assessment for 1,3-Dialkylpyrazole-4-carbaldehyde Production

For kilo-lab or pilot-scale procurement, the Vilsmeier-Haack formylation route to 1,3-dialkylpyrazole-4-carbaldehydes, demonstrated at 72–83% isolated yields with high regioselectivity, provides a validated synthetic pathway [5]. The published protocol enables prospective buyers to benchmark supplier pricing against known synthetic efficiency metrics, assess the feasibility of in-house synthesis, and establish purity specifications based on literature-characterized intermediates. The well-defined regiochemical outcome—favoring the 1,3-dialkylpyrazole-4-carbaldehyde over the competing 1,3,4-trialkylpyrazole—provides chemical confidence that the desired constitutional isomer is the principal product of this synthetic route [5].

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